REACTION_CXSMILES
|
C[O-].[Na+].[Na].O.Cl.[C:7]([NH2:15])(=[NH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:16]/[C:17](/[CH:22]=O)=[CH:18]\N(C)C>CO>[CH3:22][C:17]1[CH:16]=[N:14][C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:15][CH:18]=1 |f:0.1,3.4.5,^1:3|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
O.Cl.C(C1=CC=CC=C1)(=N)N
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C/C(=C\N(C)C)/C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dichloromethane (50 mL) and water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with dichloromethane (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC(=NC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |